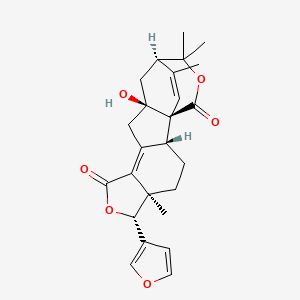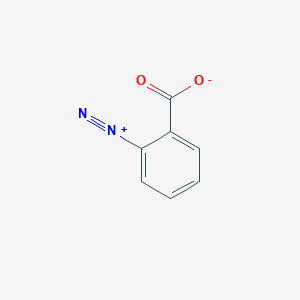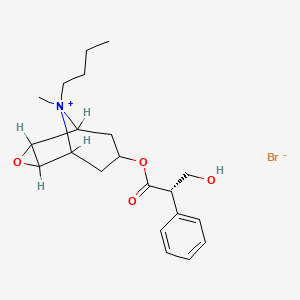
(-)-Scopolamine,n-Butyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylscopolamine Bromide is an orally available bromide salt form of butylscopolamine, a quaternary ammonium derivative of the alkaloid scopolamine, with anticholinergic property. Upon oral administration, hyoscine butylbromide binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (Ach) and causes its antispasmodic effect in the gastrointestinal (GI), urinary, uterine, and biliary tracts. This agent may also facilitate radiologic visualization of the GI tract.
Scientific Research Applications
1. Application in Analytical Toxicology
(-)-Scopolamine, n-butyl-, bromide, also commercially known as Buscopan, has been investigated for its formation from N-butyl-scopolammonium bromide in cigarettes. Research demonstrated that scopolamine was detectable in various smoking modes and components, including cigarette smoke, ashes, and filters (Frascht et al., 2007).
2. Radiopharmaceutical Synthesis
A study detailed the synthesis of carbon-14- and deuterium-labeled Buscopan for medical imaging and research purposes. These compounds were synthesized using scopolamine, n-butyl-1-14 C bromide, and n-butyl-2 H9 bromide, respectively (Latli et al., 2016).
3. Infrared Absorption Spectroscopy
Infrared absorption spectroscopy has been used to determine the residual percentage of scopolamine in the preparation of n-butyl scopolamine bromide. This method involved acid-base extraction and measurement of infrared absorption using specific equipment (Minamikawa & Yamagishi, 1970).
4. Potentiometric Analysis
Liquid membrane electrodes sensitive to scopolamine and N-butyl scopolammonium have been developed for the direct or indirect assay of scopolamine hydrobromide and N-butyl scopolammonium bromide in pharmaceutical preparations. These electrodes showed a linear response over a specific concentration range (Ionescu, Negoiu, & Coșofreţ, 1983).
5. Pharmacological Studies
Pharmacological studies have revealed that hyoscine butylbromide (scopolamine butylbromide) has a high affinity for muscarinic receptors in the gastrointestinal tract, exerting a smooth-muscle relaxing effect. These studies have been significant in understanding the drug's mechanism of action and in determining effective dosages for therapeutic use (Tytgat, 2007).
properties
Product Name |
(-)-Scopolamine,n-Butyl-, bromide |
|---|---|
Molecular Formula |
C21H30BrNO4 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17?,18?,19?,20?,22?;/m1./s1 |
InChI Key |
HOZOZZFCZRXYEK-BITHUKPRSA-M |
Isomeric SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




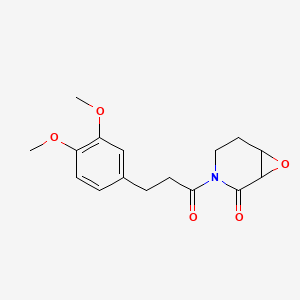
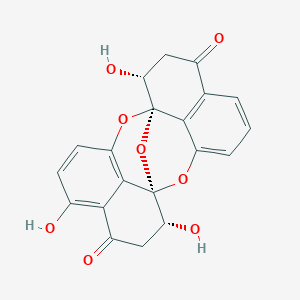
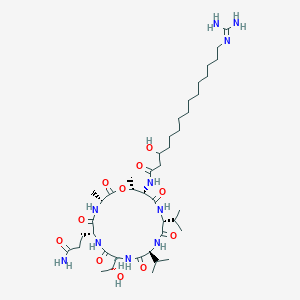
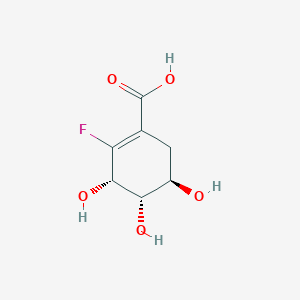
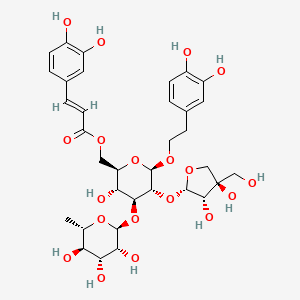
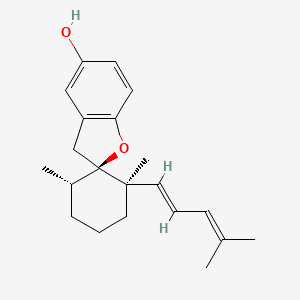
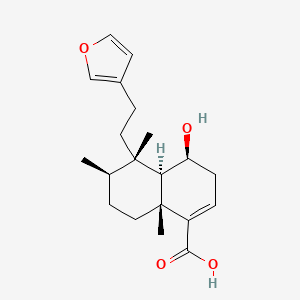
![(2S,3R)-2,3,5-trimethyl-6-[(2R)-3-oxopentan-2-yl]-2,3-dihydropyran-4-one](/img/structure/B1251576.png)
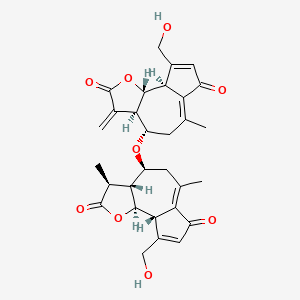
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol](/img/structure/B1251580.png)
